molecular formula C10H15ClF3N3O2 B1522873 2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride CAS No. 1397062-20-2

2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride

Cat. No.: B1522873
CAS No.: 1397062-20-2
M. Wt: 301.69 g/mol
InChI Key: JWKAIIRHLMLHGN-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride” is a chemical compound with the formula C10H15ClF3N3O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H14F3N3O2.ClH/c1-7-8(5-15-16-7)3-2-4-14-9(17)18-6-10(11,12)13;/h5H,2-4,6H2,1H3,(H,14,17)(H,15,16);1H . This indicates that the molecule contains a trifluoroethyl group, a carbamate group, and a 5-methyl-1H-pyrazol-4-yl group .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 301.7 . Unfortunately, other physical and chemical properties such as boiling point, density, and pKa are not available .

Scientific Research Applications

Synthesis and Probe Design

Compounds with trifluoromethyl groups and pyrazole rings are synthesized for specific applications, such as the development of high-affinity probes for GABA receptors. For instance, a fipronil-based probe with a trifluoromethyl group was created for studying GABA receptors, indicating the potential of similar compounds in neurological research (Sammelson & Casida, 2003).

Herbicidal Activity

Carbamate derivatives, specifically those related to pyrazole, have been explored for their herbicidal properties. Research into such compounds demonstrates their potential in agricultural applications to enhance crop protection without significantly affecting seed germination at certain concentrations (Lee, Park, & Kim, 1989).

Antibacterial and Antifungal Agents

Novel derivatives featuring carbamate groups and trifluoromethylated structures are synthesized for assessing their antimicrobial effectiveness. This includes exploring their potential as antibacterial and antifungal agents, indicative of their applications in developing new treatments for infections (Prasad, 2021).

Nanoparticle Carrier Systems

The integration of carbamate fungicides into nanoparticle carrier systems for controlled release and reduced environmental toxicity showcases the versatility of such compounds in enhancing agricultural fungicide delivery systems (Campos et al., 2015).

Antileukemic Activity

The synthesis of carbamate-substituted heterocycles has shown significant activity against leukemia, suggesting the potential of such compounds in cancer research and therapy (Anderson, Heider, Raju, & Yucht, 1988).

Safety and Hazards

The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O2.ClH/c1-7-8(5-15-16-7)3-2-4-14-9(17)18-6-10(11,12)13;/h5H,2-4,6H2,1H3,(H,14,17)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKAIIRHLMLHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNC(=O)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride
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2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride
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2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride
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2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride
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2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride

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